Cartap hydrochloride

Catalog No.
S522756
CAS No.
15263-52-2
M.F
C18H33Cl2CuN3O3
M. Wt
273.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cartap hydrochloride

CAS Number

15263-52-2

Product Name

Cartap hydrochloride

IUPAC Name

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride

Molecular Formula

C18H33Cl2CuN3O3

Molecular Weight

273.8 g/mol

InChI

InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H

InChI Key

IPLDUAFIYUHUET-UHFFFAOYSA-L

SMILES

CN(C)C(CSC(=O)N)CSC(=O)N.Cl

Solubility

0.73 M
In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane.

Synonyms

carbamothioic acid, S,S'-(2-(dimethylamino)-1,3-propanediyl) ester, carbamothioic acid, S,S'-(2-(dimethylamino)-1,3-propanediyl) ester, hydrobromide, carbamothioic acid, S,S'-(2-(dimethylamino)-1,3-propanediyl) ester, monohydrochloride, Cartap, Padan

Canonical SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Cl-].[Cl-].[Cu+2]

Description

The exact mass of the compound Cartap hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.73 min water at 25 °c, approx 200 g/l. very slightly soluble in methanol and ethanol. insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Insecticide Efficacy

Research investigates the efficacy of cartap hydrochloride in controlling various insect pests across different crops. Studies have shown its effectiveness against:

  • Rice insect pests: Cartap hydrochloride demonstrates significant control of major rice insect pests like yellow stem borer and leaf folder, leading to increased grain yield [1].

Source

Efficiacy of Cartap Hydrochloride for the control of major insects of rice 1:

  • Other Crops: Research explores the use of cartap hydrochloride for managing insect pests in brinjal (eggplant) and other crops [3].

Source

Dissipation of cartap hydrochloride in brinjal (Solanum melongena) 3:

Cartap hydrochloride is a synthetic insecticide categorized as a nereistoxin analog, primarily used in agriculture for controlling pests such as weevils and caterpillars. Its chemical formula is C7H16ClN3O2S2\text{C}_7\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}_2 and it is known commercially as "Padan." This compound acts primarily as a contact and stomach poison, leading to paralysis in insects by interfering with their neuromuscular function. Despite its effectiveness, Cartap hydrochloride has been noted for its relatively low toxicity to humans and other mammals when used appropriately, although misuse can result in significant health risks, including respiratory failure and hemolysis of red blood cells .

Cartap hydrochloride acts as a nicotinic acetylcholine receptor (nAChR) channel blocker []. nAChRs are neurotransmitter receptors found in insects and play a crucial role in their nervous system function. By blocking these receptors, cartap hydrochloride disrupts nerve impulses, leading to paralysis and death of the insect [].

Cartap hydrochloride is considered moderately toxic to humans and highly toxic to aquatic organisms []. Exposure can cause skin and eye irritation, nausea, vomiting, and dizziness []. Due to these safety concerns and the availability of safer alternatives, its use is declining.

, particularly when exposed to oxidizing agents. For example, the electrooxidation of Cartap in aqueous solutions can be represented by the following reaction:

C7H16ClN3O2S2+20H2O2SO42+3NH4++Cl+7CO2+44H++42e\text{C}_7\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}_2+20\text{H}_2\text{O}\to 2\text{SO}_4^{2-}+3\text{NH}_4^{+}+\text{Cl}^{-}+7\text{CO}_2+44\text{H}^{+}+42\text{e}^{-}

This reaction indicates that Cartap can be mineralized into various products, including sulfate ions and carbon dioxide, under certain conditions . Additionally, the compound can undergo hydrolysis and oxidation reactions, leading to the formation of smaller organic acids and degradation products that may further affect its biological activity .

Cartap hydrochloride exhibits significant biological activity, particularly as an insecticide. It functions by inhibiting nicotinic acetylcholine receptors in insects, leading to neuromuscular paralysis. Studies have shown that exposure to Cartap can cause oxidative stress in cells, resulting in membrane damage and hemolysis of red blood cells . In mammalian systems, Cartap has been linked to alterations in hemoglobin structure and function; it disrupts heme integrity and reduces the thermal stability of hemoglobin at higher concentrations .

While it is considered low toxicity for humans with an oral lethal dose (LD50) ranging from 100 to 200 mg/kg in monkeys, acute poisoning cases have demonstrated severe respiratory complications due to its neuromuscular blocking effects .

The synthesis of Cartap hydrochloride involves several steps typically centered around the reaction of thioamide derivatives with appropriate alkylating agents. One common method includes:

  • Formation of Thiocarbamate: Reacting dimethylamine with carbon disulfide to form a thiocarbamate intermediate.
  • Alkylation: The thiocarbamate is then alkylated with a suitable halide or sulfonate to introduce the propyl chain.
  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

These steps yield Cartap hydrochloride as a stable product suitable for agricultural applications .

Cartap hydrochloride is primarily used in agriculture as an insecticide for crops such as rice and sugarcane. Its effectiveness against chewing and sucking pests makes it valuable for pest management strategies. Additionally, due to its relatively low toxicity profile compared to other insecticides, it has been favored in integrated pest management programs aimed at minimizing ecological impact while controlling pest populations .

Research has indicated that Cartap hydrochloride interacts significantly with biological macromolecules such as proteins. A notable study demonstrated that Cartap induces hemolysis in red blood cells through oxidative stress mechanisms, leading to structural changes in hemoglobin . The compound's interaction with hemoglobin results not only in heme degradation but also affects its oxygen-carrying capacity, which could have profound implications for organismal physiology under exposure scenarios.

Furthermore, studies have shown that Cartap can influence calcium ion dynamics within cells by promoting calcium influx and internal release from stores, contributing to its neuromuscular blocking effects .

Several compounds share structural and functional similarities with Cartap hydrochloride. These include:

  • Bensultap: Another nereistoxin analog that acts similarly on nicotinic acetylcholine receptors but may exhibit different toxicity profiles.
  • Thiocyclam: A thiocarbamate insecticide known for its neurotoxic effects on pests.
  • Thiosultap: Shares similar mechanisms of action but differs in chemical structure and environmental persistence.

Comparison Table

CompoundMechanism of ActionToxicity LevelPrimary Use
CartapNicotinic acetylcholine receptor blockerLowInsecticide for rice
BensultapNicotinic acetylcholine receptor blockerModerateInsecticide for various crops
ThiocyclamInhibits neuromuscular transmissionModerateInsecticide for vegetables
ThiosultapSimilar to nereistoxinsModerateInsecticide for various crops

Cartap hydrochloride stands out due to its specific action on nicotinic receptors combined with a relatively low toxicity profile compared to other compounds in its class. This unique combination allows it to be effective while minimizing ecological risks when used properly .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless crystalline, slightly hygroscopic solid

Odor

Slight odo

Appearance

Solid powder

Melting Point

180.0 °C
179 °C to 181 °C (with decomposition)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IWO0R06728

Related CAS

15263-53-3 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Systemic insecticide with stomach and contact action. Causes paralysis by ganglionic blocking action on the CNS. Insects discontinue feeding upon contact, and die of starvation.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15263-52-2
22042-59-7

Associated Chemicals

Cartap;15263-53-3

Analytic Laboratory Methods

Thin-layer chromatographic separation and residue determination of cartap, iso-cartap and their degradation products. The sensitivity of the method was 0.01 ug. The recovery was 76-102%.
By colorimetric or fluorimetric determination by use of ion association with calcon.
By spectrophotometric determination.
By GLC with flame photometric detecto

Clinical Laboratory Methods

Extraction of agricultural chemical cartap in human blood.

Stability Shelf Life

Stable in acidic conditions, but hydrolzaed in neutral or alkaline solution.

Dates

Modify: 2023-08-15
1: Kalyaniwala K, Abhilash K, Victor PJ. Cartap Hydrochloride Poisoning. J Assoc Physicians India. 2016 Aug;64(8):91-92. PubMed PMID: 27762121.
2: Singh DP, Khattar JI, Gupta M, Kaur G. Evaluation of toxicological impact of cartap hydrochloride on some physiological activities of a non-heterocystous cyanobacterium Leptolyngbya foveolarum. Pestic Biochem Physiol. 2014 Mar;110:63-70. doi: 10.1016/j.pestbp.2014.03.002. Epub 2014 Mar 14. PubMed PMID: 24759053.
3: Tian K, Ming C, Dai Y, Honore Ake KM. Fenton degradation of Cartap hydrochloride: identification of the main intermediates and the degradation pathway. Water Sci Technol. 2015;72(7):1198-205. doi: 10.2166/wst.2015.331. PubMed PMID: 26398036.
4: Boorugu HK, Chrispal A. Cartap hydrochloride poisoning: A clinical experience. Indian J Crit Care Med. 2012 Jan;16(1):58-9. doi: 10.4103/0972-5229.94443. PubMed PMID: 22557838; PubMed Central PMCID: PMC3338244.
5: Kumar AS, Amalnath D, Dutta TK. Cartap poisoning: A rare case report. Indian J Crit Care Med. 2011 Oct;15(4):233-5. doi: 10.4103/0972-5229.92075. PubMed PMID: 22346036; PubMed Central PMCID: PMC3271561.
6: Palanivelu V, Vijayavel K, Balasubramanian SE, Balasubramanian MP. Influence of insecticidal derivative (cartap hydrochloride) from the marine polycheate on certain enzyme systems of the fresh water fish Oreochromis mossambicus. J Environ Biol. 2005 Apr;26(2):191-5. PubMed PMID: 16161972.
7: Park Y, Choe S, Lee H, Jo J, Park Y, Kim E, Pyo J, Jung JH. Advanced analytical method of nereistoxin using mixed-mode cationic exchange solid-phase extraction and GC/MS. Forensic Sci Int. 2015 Jul;252:143-9. doi: 10.1016/j.forsciint.2015.04.010. Epub 2015 Apr 14. PubMed PMID: 25989563.
8: Kim Y, Jung J, Oh S, Choi K. Aquatic toxicity of cartap and cypermethrin to different life stages of Daphnia magna and Oryzias latipes. J Environ Sci Health B. 2008 Jan;43(1):56-64. PubMed PMID: 18161574.
9: Kumar A, Nayak AK, Shukla AK, Panda BB, Raja R, Shahid M, Tripathi R, Mohanty S, Rath PC. Microbial biomass and carbon mineralization in agricultural soils as affected by pesticide addition. Bull Environ Contam Toxicol. 2012 Apr;88(4):538-42. doi: 10.1007/s00128-012-0538-6. Epub 2012 Feb 7. PubMed PMID: 22310842.
10: Choi E, Cho IH, Park J. The effect of operational parameters on the photocatalytic degradation of pesticide. J Environ Sci Health B. 2004 Jan;39(1):53-64. PubMed PMID: 15022740.
11: Sarao PS, Kaur H. Efficacy of ferterra 0.4% GR (chlorantraniliprole) against stem borers and leaffolder insect-pests of basmati rice. J Environ Biol. 2014 Sep;35(5):815-9. PubMed PMID: 25204052.
12: Silva RS, Arcanjo LP, Soares JRS, Ferreira DO, Serrão JE, Martins JC, Costa ÁH, Picanço MC. Insecticide toxicity to the borer Neoleucinodes elegantalis (Guenée) (Lepidoptera: Crambidae): developmental and egg-laying effects. Neotrop Entomol. 2018 Apr;47(2):318-325. doi: 10.1007/s13744-017-0553-8. Epub 2017 Aug 18. PubMed PMID: 28822099.
13: Moscardini VF, Gontijo Pda C, Carvalho GA, Oliveira RL, Maia JB, Silva FF. Toxicity and sublethal effects of seven insecticides to eggs of the flower bug Orius insidiosus (Say) (Hemiptera: Anthocoridae). Chemosphere. 2013 Jul;92(5):490-6. doi: 10.1016/j.chemosphere.2013.01.111. Epub 2013 Mar 5. PubMed PMID: 23481303.
14: Namera A, Watanabe T, Yashiki M, Kojima T, Urabe T. Simple and sensitive analysis of nereistoxin and its metabolites in human serum using headspace solid-phase microextraction and gas chromatography-mass spectrometry. J Chromatogr Sci. 1999 Mar;37(3):77-82. PubMed PMID: 10089597.
15: Reddy GV, Guerrero A. Optimum timing of insecticide applications against diamondback moth Plutella xylostella in cole crops using threshold catches in sex pheromone traps. Pest Manag Sci. 2001 Jan;57(1):90-4. PubMed PMID: 11455637.

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